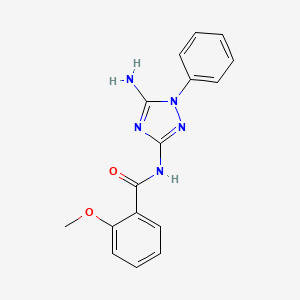

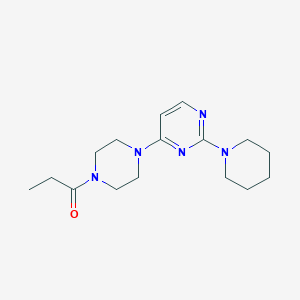

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide and related compounds often involves the construction of the 1,2,4-triazole ring, which is a crucial structural feature. Such processes may include cycloaddition reactions, nucleophilic substitutions, or the use of precursors like 3-amino-1,2,4-triazole as starting materials for further functionalization. Recent literature highlights various synthetic routes, emphasizing the importance of optimizing conditions for achieving high yields and desired selectivity (Saini & Dwivedi, 2014).

Molecular Structure Analysis

The molecular structure of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide includes the 1,2,4-triazole ring, which is characterized by its nitrogen content and potential for hydrogen bonding, impacting its interaction with biological targets. Studies involving crystallography and molecular modeling provide insights into the conformations and electronic structure, facilitating understanding of its reactivity and binding properties (Tothadi et al., 2013).

Chemical Reactions and Properties

N-(5-Amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide's chemical behavior is influenced by its functional groups. The amino and methoxy groups present offer sites for reactions such as acylation, alkylation, or sulfonation, expanding its derivative spectrum. Moreover, the triazole core itself can participate in nucleophilic substitution reactions, contributing to its versatility in synthetic chemistry (Gomha et al., 2022).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide, are crucial for its application in different fields. These properties are affected by the molecular structure, particularly the presence of polar functional groups and the aromatic system, determining its phase behavior and interaction with solvents (Zamora & Hidalgo, 2015).

Chemical Properties Analysis

The compound’s chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and potential for forming hydrogen bonds, are integral for its incorporation into larger molecules or for its activity as a ligand in metal complexes. These properties are often explored through computational chemistry and spectroscopic methods to predict behavior in various chemical environments (Kaushik et al., 2019).

Scientific Research Applications

Antimicrobial Properties

A significant application of compounds related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide is in antimicrobial therapy. Research by Desai et al. (2013) highlighted the synthesis of similar compounds and their effectiveness against various bacterial and fungal infections, suggesting potential therapeutic use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013). Bektaş et al. (2010) also synthesized novel triazole derivatives and found them to possess moderate to good antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Anticancer Potential

The synthesis of related compounds has shown promising results in cancer treatment research. For instance, Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and tested them against various cancer cell lines, finding some of the compounds to exhibit significant anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Similarly, Kim et al. (2011) reported the synthesis of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives showing antiproliferative activities against melanoma cells (Kim, Kim, Lee, Yu, & Hah, 2011).

Antioxidant Properties

Compounds akin to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide have also been studied for their antioxidant properties. Perin et al. (2018) prepared N-arylbenzamides and evaluated their antioxidant capacity, finding that these compounds exhibit improved antioxidative properties relative to reference molecules (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).

Antiviral Activities

Research has also explored the antiviral potential of related compounds. Ji et al. (2013) synthesized N-phenylbenzamide derivatives and assayed their activities against Enterovirus 71, finding that certain compounds were active at low micromolar concentrations (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

properties

IUPAC Name |

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-23-13-10-6-5-9-12(13)14(22)18-16-19-15(17)21(20-16)11-7-3-2-4-8-11/h2-10H,1H3,(H3,17,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBZJXZVGSEEDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)

![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

![N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)